molecular formula C9H11NO3 B1322042 (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 686758-01-0

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B1322042
CAS No.: 686758-01-0
M. Wt: 181.19 g/mol
InChI Key: YRUJRJMYUXXUSF-UHFFFAOYSA-N
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Description

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an amino group, a dihydrobenzo[b][1,4]dioxin ring, and a methanol group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:

Chemical Reactions Analysis

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUJRJMYUXXUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol (1.0 g, 4.7 mmol) was dissolved in methanol (30 mL) and palladium on activated carbon was added (0.10 g, 5% wt). The mixture was shaken on a Parr Shaker under H2(g) atmosphere (60 PSI) for 24 hours. The mixture was filtered through Celite® and evaporated to give 646 mg of material as a white solid (77%), which was used as such for the next step. m/z=182 (M+1). LC: 0.82 minutes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
77%

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